molecular formula C14H15NO4 B2630802 N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide CAS No. 2411226-83-8

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide

Katalognummer B2630802
CAS-Nummer: 2411226-83-8
Molekulargewicht: 261.277
InChI-Schlüssel: UQRWSHFLBUCPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide, also known as BDBY, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. BDBY is a chemical compound with the molecular formula C13H13NO4 and a molar mass of 247.25 g/mol.

Wirkmechanismus

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide is known to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which suggests that it acts as a potent monoamine transporter inhibitor. N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has also been shown to inhibit the activity of monoamine oxidase, which suggests that it may increase the levels of these neurotransmitters in the brain. The exact mechanism of action of N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide is not yet fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has been shown to have various biochemical and physiological effects. N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which suggests that it may have potential as a therapeutic agent for the treatment of depression and other mood disorders. N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has also been shown to have an inhibitory effect on the activity of monoamine oxidase, which suggests that it may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a high affinity for monoamine transporters, which makes it a useful tool for studying the function of these transporters. One limitation is that it has not yet been extensively studied in vivo, and its effects on animal models are not yet fully understood. Another limitation is that it may have potential side effects on the cardiovascular system, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide. One direction is to study its effects on animal models of depression and other mood disorders. Another direction is to study its effects on animal models of neurodegenerative disorders such as Parkinson's disease. Further research is also needed to elucidate its mode of action and to develop more potent and selective monoamine transporter inhibitors. Finally, the potential side effects of N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide on the cardiovascular system should be further investigated to determine its safety for human use.

Synthesemethoden

The synthesis of N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide can be achieved through a two-step reaction. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-1-ol with 2-bromo-1-butene in the presence of a base to form the intermediate compound 1-(2-bromo-1-butyl)-3,4-methylenedioxyphenylpropan-1-ol. The second step involves the reaction of the intermediate compound with propargylamine in the presence of a catalyst to form N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has been shown to have an inhibitory effect on the uptake of dopamine, serotonin, and norepinephrine, which suggests that it may have potential as a therapeutic agent for the treatment of depression and other mood disorders. N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide has also been shown to have an inhibitory effect on the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters. This suggests that N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson's disease.

Eigenschaften

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-14(17)15-11(6-7-16)10-4-5-12-13(8-10)19-9-18-12/h4-5,8,11,16H,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRWSHFLBUCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CCO)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.